molecular formula C15H19N3O2 B11852845 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol

Cat. No.: B11852845
M. Wt: 273.33 g/mol
InChI Key: QBCLZGICLQYHQM-UHFFFAOYSA-N
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Description

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrrole ring, and it is substituted with a methoxybenzyl group and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]ethanol

InChI

InChI=1S/C15H19N3O2/c1-10(19)15-13-8-18(9-14(13)16-17-15)7-11-3-5-12(20-2)6-4-11/h3-6,10,19H,7-9H2,1-2H3,(H,16,17)

InChI Key

QBCLZGICLQYHQM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC2=C1CN(C2)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

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